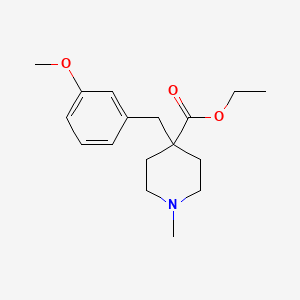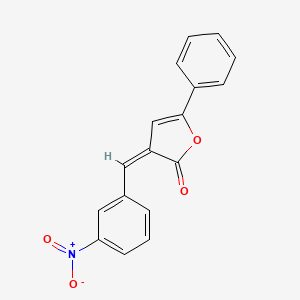
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate may act by modulating the activity of certain neurotransmitters in the brain. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its wide range of biological activities. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a versatile compound for studying a range of biological processes. However, one of the limitations of using ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in lab experiments is its potential toxicity. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. One area of research is the development of more potent and selective analogs of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate. Another area of research is the study of the pharmacokinetics and pharmacodynamics of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in animal models. Additionally, the potential use of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesemethoden
The synthesis of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3-methoxybenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-4-piperidinecarboxylate. The second step involves the reduction of this intermediate compound using a reducing agent such as lithium aluminum hydride. This reaction results in the formation of ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has been studied for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. ethyl 4-(3-methoxybenzyl)-1-methyl-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-16(19)17(8-10-18(2)11-9-17)13-14-6-5-7-15(12-14)20-3/h5-7,12H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRZLCLPRATCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)



![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)
![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)